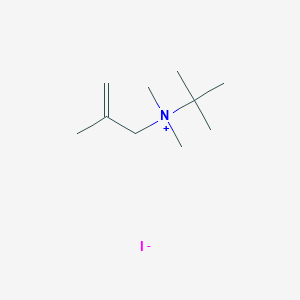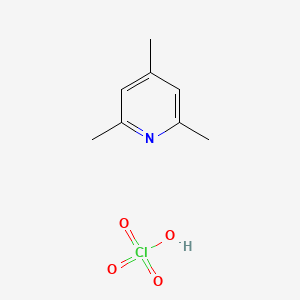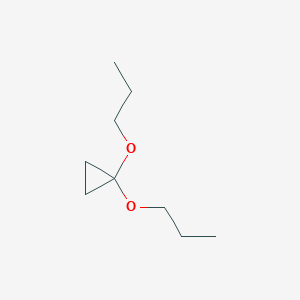
1,1-Dipropoxycyclopropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dipropoxycyclopropane is an organic compound belonging to the class of cyclopropanes, which are characterized by a three-membered ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1-Dipropoxycyclopropane can be synthesized through the reaction of propyl alcohol with cyclopropane derivatives under specific conditions. One common method involves the use of a base such as sodium hydroxide to facilitate the reaction between propyl alcohol and a cyclopropane precursor.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process while minimizing by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1-Dipropoxycyclopropane undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms with other functional groups, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated cyclopropane derivatives.
Applications De Recherche Scientifique
1,1-Dipropoxycyclopropane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,1-Dipropoxycyclopropane involves its interaction with various molecular targets and pathways. The compound’s cyclopropane ring is highly strained, making it reactive and capable of undergoing ring-opening reactions. These reactions can lead to the formation of new chemical bonds and the generation of reactive intermediates that interact with biological molecules.
Comparaison Avec Des Composés Similaires
1,1-Difluorocyclopropane: Known for its use in medicinal chemistry and as a precursor for fluorinated compounds.
1,1-Dichlorocyclopropane: Used in the synthesis of chlorinated organic compounds.
1,1-Dimethoxycyclopropane: Utilized in organic synthesis as a reagent.
Uniqueness: 1,1-Dipropoxycyclopropane is unique due to its specific propoxy substituents, which impart distinct chemical properties and reactivity compared to other cyclopropane derivatives. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
61154-40-3 |
|---|---|
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
1,1-dipropoxycyclopropane |
InChI |
InChI=1S/C9H18O2/c1-3-7-10-9(5-6-9)11-8-4-2/h3-8H2,1-2H3 |
Clé InChI |
UGSYKMMYUHBASY-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1(CC1)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


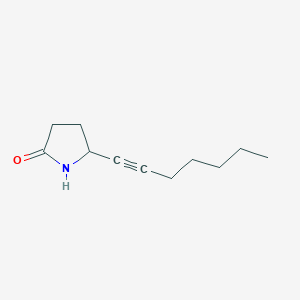
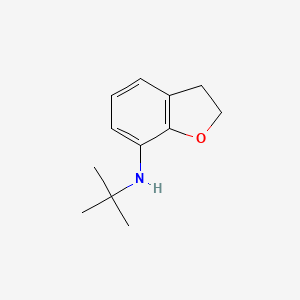
![1-Pentanone, 2-[bis(methylthio)methylene]-1-(4-methoxyphenyl)-](/img/structure/B14589596.png)

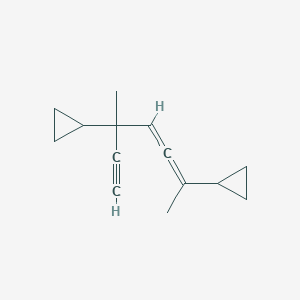
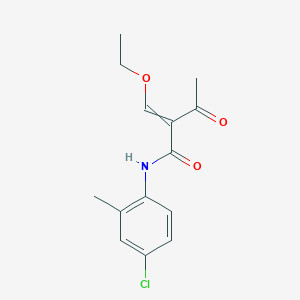


![2-[(4-Hydroxyphenyl)methylidene]cycloheptan-1-one](/img/structure/B14589615.png)

![4-Hydroxy-2-{[2-phenyl-2-(propan-2-yl)hydrazinylidene]methyl}butanoic acid](/img/structure/B14589630.png)
